碘化铕

描述

Europium iodide is a compound that involves europium, a member of the lanthanide series known for its luminescent properties, particularly in the trivalent state (Eu^3+). Europium ions exhibit strong luminescence in the red spectral region, which is of great interest both theoretically and for practical applications such as in lighting and displays . The europium ion's electronic configuration allows for detailed spectroscopic analysis, which can be used to determine the site symmetry of the ion in various host matrices .

Synthesis Analysis

The synthesis of europium iodide compounds can involve high-temperature flux methods, as demonstrated in the formation of complex three-dimensional networks within carbodiimide chemistry. For example, the synthesis of LiEu2(NCN)I3 and LiEu4(NCN)3I3 involves europium iodide, sodium cyanide, sodium azide, and lithium iodide at elevated temperatures . Additionally, europium can react with 2-propanol and phenols under various conditions to form polymetallic europium complexes .

Molecular Structure Analysis

The molecular structure of europium iodide compounds can be quite complex. For instance, LiEu2(NCN)I3 crystallizes in a cubic system, while LiEu4(NCN)3I3 adopts a hexagonal system. These structures are composed of europium tetrahedra coordinated by carbodiimide units and condensed iodine octahedra around lithium cations . The europium ion can occupy different symmetry sites in various compounds, affecting its luminescence properties .

Chemical Reactions Analysis

Europium iodide compounds can exhibit a variety of chemical behaviors. For example, europium complexes with nitronyl or imino nitroxide radicals show interesting magnetic and optical properties, with the potential for ferromagnetic or antiferromagnetic coupling . The reactivity of europium iodides with phenols can lead to the formation of polymetallic europium complexes with different geometries, such as linear, square pyramidal, cubic, and capped cubic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of europium iodide compounds are closely related to the oxidation state of europium. The Eu^3+ and Eu^2+ states have different magnetic and spectroscopic properties, which can be characterized by a variety of spectroscopic techniques, including luminescence, electron paramagnetic resonance, UV-visible, and NMR spectroscopy . The luminescence properties of europium compounds are influenced by the coordination environment of the europium ion, with factors such as the energy of the triplet levels of the ligands and nonradiative deactivation processes playing a role in the luminescence efficiencies . Additionally, europium iodide compounds can exhibit redox-responsive behavior, which is useful for applications such as contrast agents in medical imaging .

科学研究应用

核反应堆控制材料:铕是一种有效的吸收中子材料,使其适合用作核反应堆中的控制材料。它也是裂变碎片质量分布低产率尾部的副产品。研究探索了它与 0.01 至 200 eV 能量范围内的中子的相互作用,突出了其在核能应用中的潜力 (Leinweber 等人,2014 年)。

闪烁材料:掺铕碘化锶 (SrI2: Eu) 已对其热性能进行了分析,并使用区域精炼技术进行了提纯。这种材料在辐射探测中很重要,尤其是在太空等恶劣环境中 (Arumugam,Daniel 和 Ramasamy,2015 年)。此外,对掺铕碘化钡在 X 射线和 γ 射线激发下的情况进行了研究,以了解其在高性能闪烁应用中的潜力 (Selling,Birowosuto,Dorenbos 和 Schweizer,2007 年)。

- I2) 已被发现。该新相与 SrI2(IV) 同型,并已对其热稳定性进行了研究,表明其在晶体学和材料科学中的潜力 (Krings,Wessel 和 Dronskowski,2009 年)。

- 有机金属化合物:铕与烷基和芳基碘化物反应生成有机金属化合物。这些化合物会发生典型的格林尼亚型反应,突出了它们在合成化学和材料研究中的潜力。对这些反应的研究提供了铕在不同化学环境中的行为的见解 (Evans,Fazakerley 和 Phillips,1971 年)。

伽马射线光谱学:掺铕碘化锶由于其出色的能量分辨率而被开发用于高能天体物理探测器。它的应用在天体物理学、高能物理学和天体物理学研究领域至关重要 (Caudel 等人,2016 年)。

穆斯堡尔光谱学:已使用穆斯堡尔光谱学检查了碘化铕的形成焓和热分解性质,有助于更深入地了解其化学性质和在各种光谱技术中的潜在应用 (Jenden 和 Lyle,1982 年)。

安全和危害

Europium iodide should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

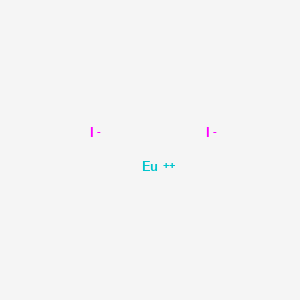

Europium iodide is an inorganic compound that primarily targets the europium cation . The europium cation is a divalent cation, meaning it carries a charge of +2 . This cation plays a crucial role in the formation of europium iodide.

Mode of Action

Europium iodide interacts with its target, the europium cation, through ionic bonding . In this process, the europium cation accepts two electrons from two iodide anions to form the compound Europium (II) iodide (EuI2) .

Biochemical Pathways

The compound can be prepared in several ways, including the reduction of europium (iii) iodide with hydrogen gas at 350 °c, and the thermal decomposition of europium (iii) iodide at 200 °c .

Pharmacokinetics

It’s known that europium iodide is soluble in tetrahydrofuran (thf), which may influence its bioavailability .

Result of Action

It’s known that europium iodide can exist in several polymorphs, each with a unique crystal structure . These different structures may have varying effects at the molecular and cellular level.

Action Environment

The action of europium iodide can be influenced by environmental factors such as temperature and pressure . For example, the preparation of europium iodide involves specific temperature conditions . Additionally, the compound’s solubility in THF suggests that the presence of certain solvents in the environment may also affect its action .

属性

IUPAC Name |

europium(2+);diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYXWFUVSMSNNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuI2 | |

| Record name | europium diiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Europium_diiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944621 | |

| Record name | Europium(II) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.773 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium iodide | |

CAS RN |

22015-35-6 | |

| Record name | Europium iodide (EuI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22015-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium iodide (EuI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022015356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium iodide (EuI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium(II) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。